molecular formula C7H7NOS B14472711 5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- CAS No. 66201-75-0

5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro-

Cat. No.: B14472711
CAS No.: 66201-75-0
M. Wt: 153.20 g/mol
InChI Key: LFPSMQVOUAKYAN-UHFFFAOYSA-N
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Description

5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine derivatives with thioamides under specific conditions to form the thiazolo ring . Another approach includes the use of halocarboxylic acid esters or bromopentane-2,4-dione with tetrahydropyrimidine-2-thiones .

Industrial Production Methods

While specific industrial production methods for 5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- are not extensively documented, the general principles of heterocyclic synthesis apply. These methods often involve multi-step processes with careful control of reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- is unique due to its specific combination of thiazole and pyridine rings, which confer distinct chemical and biological properties.

Properties

CAS No.

66201-75-0

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one

InChI

InChI=1S/C7H7NOS/c9-6-2-1-3-7-8(6)4-5-10-7/h1-3H,4-5H2

InChI Key

LFPSMQVOUAKYAN-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC=CC(=O)N21

Origin of Product

United States

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